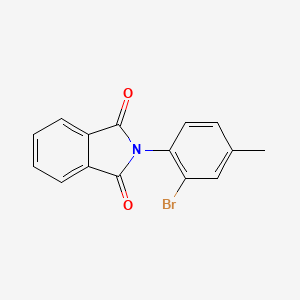
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a brominated phenyl group. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled heating and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the isoindoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline-1,3-dione derivatives .
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Pharmaceuticals: It is investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neurodegenerative Diseases: The compound shows potential in inhibiting β-amyloid protein aggregation, indicating its use in Alzheimer’s disease research.
Materials Science: It is used in the synthesis of polymers and dyes due to its stable aromatic structure.
Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)isoindoline-1,3-dione: Similar in structure but with an ethyl group instead of a methyl group.
2-(2-Bromo-4-chlorophenyl)isoindoline-1,3-dione: Contains a chlorine atom in addition to the bromine atom.
Uniqueness
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other isoindoline-1,3-dione derivatives .
Propiedades
Número CAS |
88312-96-3 |
|---|---|
Fórmula molecular |
C15H10BrNO2 |
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(17)19/h2-8H,1H3 |
Clave InChI |
SMFOBRUFHDAKFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


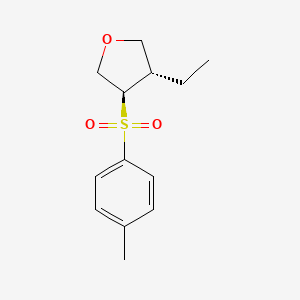
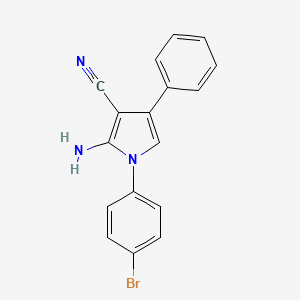
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
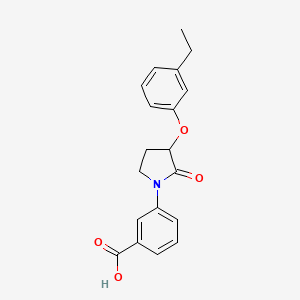
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
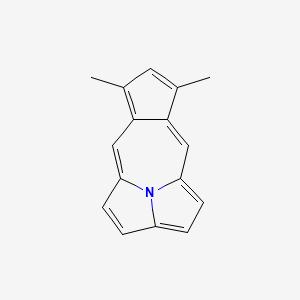

![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)


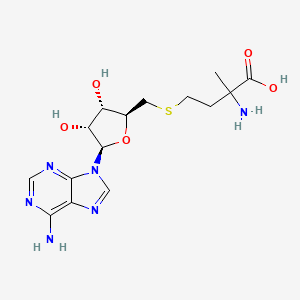
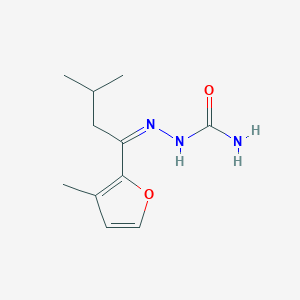
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
